1-Bromodibenzothiophene
Description
Contextualization within Organosulfur Heterocycles Research
Organosulfur heterocycles, which are cyclic compounds containing at least one sulfur atom in the ring, are a cornerstone of modern chemical research. These compounds are of interest due to their presence in natural products, pharmaceuticals, and their utility in materials science. The sulfur atom in these heterocycles imparts unique electronic and structural features, influencing the molecule's reactivity and physical properties. nih.gov
Dibenzothiophene (B1670422), the parent structure of 1-Bromodibenzothiophene, is a tricyclic heterocycle that is notably found in crude oil and petroleum. chemicalbook.inwikipedia.org Research into the microbial degradation of sulfur heterocycles like dibenzothiophene is an active area, aiming for more environmentally friendly desulfurization processes. nih.gov The derivatization of dibenzothiophene, such as through bromination to yield this compound, is a key strategy to create versatile building blocks for synthesis. chemicalbook.in The bromine atom can be readily displaced or used in cross-coupling reactions, allowing for the introduction of a wide array of functional groups. chemimpex.comweimiaobio.com
Significance in Advanced Materials Science and Medicinal Chemistry
The unique properties of this compound make it a valuable precursor in the synthesis of advanced materials and pharmaceutically relevant molecules. chemimpex.com
In materials science , this compound is instrumental in the development of organic electronics. chemimpex.com Its derivatives are used to create organic semiconductors, which are essential components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). chemimpex.comnih.gov The dibenzothiophene core provides a rigid and planar structure that can facilitate charge transport, a crucial property for semiconductor performance. The ability to functionalize the molecule via the bromo group allows for the fine-tuning of its electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for optimizing device efficiency. researchgate.net For instance, unsymmetrical dibenzothiophene derivatives have been developed for use in OLEDs. google.com
In medicinal chemistry , the dibenzothiophene scaffold is found in compounds with a range of biological activities. ontosight.ai this compound serves as a key intermediate in the synthesis of these complex molecules. chemimpex.com For example, derivatives of dibenzothiophene have been investigated for their potential as PET imaging agents for α7-nicotinic acetylcholine (B1216132) receptors, which are implicated in various neurological disorders. nih.gov The synthesis of these agents often involves the strategic introduction of functionalities onto the dibenzothiophene core, a process facilitated by the reactivity of brominated precursors like this compound. nih.gov Furthermore, the broader class of sulfur-containing heterocycles is being explored for anticancer and antioxidant properties. mdpi.com
Historical Overview of Dibenzothiophene Derivatization for Research Purposes
The history of dibenzothiophene derivatization is rooted in the early investigations of coal tar and petroleum chemistry. Dibenzothiophene itself was first synthesized in 1870, and its natural occurrence in coal tar was later identified. chemicalbook.inchemicalbook.com Initially, research was driven by the need to understand and remove these sulfur-containing compounds from fossil fuels due to the environmental impact of sulfur dioxide emissions upon combustion. chemicalbook.com
The focus on derivatization for synthetic purposes evolved as chemists recognized the potential of the dibenzothiophene core. The introduction of functional groups, a process known as derivatization, was crucial to unlock its synthetic utility. Halogenation, particularly bromination, proved to be an effective strategy. The bromine atom in compounds like this compound acts as a versatile functional group, enabling a wide range of subsequent chemical transformations. mdpi.com
A pivotal development in the use of halogenated aromatic compounds was the advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. weimiaobio.comnumberanalytics.com These reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, making it possible to connect the dibenzothiophene unit to other molecular fragments with high precision. numberanalytics.comsigmaaldrich.com This has been instrumental in the synthesis of the complex materials and potential therapeutic agents discussed in the previous section. The ability to selectively introduce a bromine atom at a specific position, as in this compound, provides chemists with precise control over the assembly of intricate molecular structures.
Structure
3D Structure
Properties
IUPAC Name |
1-bromodibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrS/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESBGFNZNSEZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470742 | |
| Record name | Dibenzothiophene, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65642-94-6 | |
| Record name | Dibenzothiophene, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromodibenzothiophene and Its Derivatives
Direct Halogenation of Dibenzothiophene (B1670422)
The direct introduction of a bromine atom onto the dibenzothiophene scaffold is governed by the principles of electrophilic aromatic substitution, where the inherent electronic properties of the heterocycle dictate the position of substitution.
Electrophilic Aromatic Substitution Approaches
The 1-substituted dibenzothiophene structure is an atypical pattern that has historically been difficult to obtain through direct electrophilic substitution on the parent heterocycle. rsc.orgrsc.org The electron distribution in dibenzothiophene favors substitution at other positions. For instance, direct bromination of dibenzothiophene typically results in regioselective substitution at the 2- and 8-positions. This inherent reactivity makes the selective synthesis of the 1-bromo isomer via this method challenging.
Historically, accessing the 1-position required multi-step functionalization of an already substituted dibenzothiophene ring. One such reported method begins with 2-acetamidodibenzothiophene. This starting material undergoes nitration to yield 1-nitro-2-acetamidodibenzothiophene. In a subsequent step, this intermediate is treated with ethanolic hydrobromic acid, which results in the formation of 1-bromodibenzothiophene. researchgate.net This classical approach underscores the challenge of direct bromination and the need for directing groups or pre-functionalized substrates to achieve the desired 1-substituted product.
Catalyst Systems for Selective Monobromination
Due to the low reactivity and selectivity of the 1-position in dibenzothiophene towards direct electrophilic attack, the development of specific catalyst systems for achieving 1-monobromination is not a widely reported or pursued strategy. The synthetic community has largely pivoted towards multi-step synthetic routes that build the molecule from functionalized precursors, which allows for precise control over the placement of substituents. These methods, which construct the dibenzothiophene ring de novo, have proven more effective for accessing the elusive 1-substituted derivatives. rsc.org
Multi-step Synthetic Routes
The challenges associated with direct functionalization have led to the development of sophisticated multi-step syntheses. These routes involve the strategic construction of the dibenzothiophene core from smaller, functionalized building blocks, ensuring the correct placement of the bromo-substituent.
Precursor Functionalization and Cyclization Strategies
Modern approaches frequently rely on the initial synthesis of a biaryl precursor, which is then cyclized to form the central thiophene (B33073) ring. A notable recent advancement is a one-pot preparation of 1-lithiodibenzothiophene from commercially available starting materials. This method proceeds through a cascade of two benzyne (B1209423) additions and avoids the use of precious metals. rsc.orgrsc.org The resulting 1-lithiodibenzothiophene is a versatile intermediate that can be trapped with various electrophiles, including a bromine source, to yield a range of 1-substituted dibenzothiophenes. chemrxiv.org
Other strategies reported in the literature include:
A Pummerer-type rearrangement approach that begins with a palladium-catalyzed cross-coupling to form a biaryl intermediate, which then undergoes oxidative conversion to the 1-functionalized dibenzothiophene. rsc.org
An oxidative cyclization of a dibrominated diphenylthioether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which has been described in patent literature. rsc.org
Derivatives from 1-Lithiodibenzothiophene Intermediate
| Electrophile | Resulting 1-Substituted Product | Reference |
|---|---|---|
| N,N-Dimethylformamide (DMF) | 1-Formyldibenzothiophene | chemrxiv.org |
| Iodine | 1-Iododibenzothiophene | chemrxiv.org |
| B(OiPr)₃ then pinacol | 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophene | chemrxiv.org |
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming the carbon-carbon bond necessary to create biaryl precursors for dibenzothiophene synthesis. This strategy offers the advantage of building complexity early in the synthetic sequence. For example, an efficient method for preparing dibenzothiophene S-oxides involves the Suzuki-Miyaura coupling of 2-bromoaryl sulfinate esters with arylboronic acids. The reaction proceeds selectively at the bromo-position, and the resulting biaryl intermediate undergoes a subsequent electrophilic cyclization to furnish the dibenzothiophene S-oxide core. This two-step process demonstrates high tolerance for various functional groups.
Palladium catalysis is also central to methods that form the dibenzothiophene core via intramolecular cyclization. These reactions create the crucial C-S or C-C bonds in the final ring-forming step. One innovative process involves the palladium(II)-catalyzed synthesis of dibenzothiophene derivatives from diaryl sulfides through the cleavage and formation of C-H and C-S bonds. This method is notable as it does not require an external stoichiometric oxidant. Another approach utilizes the palladium-catalyzed dual C-H functionalization of diaryl sulfides, leading to dibenzothiophenes through an oxidative dehydrogenative cyclization.
Palladium-Catalyzed Cyclization for Dibenzothiophene Synthesis
| Starting Material Type | Catalyst System | Bond Formation Type | Reference |
|---|---|---|---|
| Biphenyl (B1667301) Sulfide (B99878) | Pd(OAc)₂ | C-H / C-S | Current time information in Bangalore, IN. |
| Diaryl Sulfide | Pd(OAc)₂ / Ag₂CO₃ | C-H / C-H | researchgate.net |
| 2-Biphenylyl Disulfide | Pd(OAc)₂ | C-H / S-S | researchgate.net |
Intramolecular Annulation Reactions
Intramolecular annulation reactions represent a powerful strategy for constructing the fused, polycyclic framework of dibenzothiophenes from a single precursor molecule. This approach involves the formation of a new ring by creating a bond between two atoms within the same molecule. Transition-metal-catalyzed C–H bond activation followed by cyclization is a prominent modern method for creating such polycyclic compounds. snnu.edu.cn
One notable method for synthesizing the dibenzothiophene (DBT) core is through the palladium-catalyzed dual C-H functionalization of diaryl sulfides. researchgate.net This oxidative dehydrogenative cyclization protocol has been shown to produce various DBT derivatives in moderate to good yields and demonstrates tolerance for a wide range of substrates. researchgate.net While not always starting with a pre-brominated compound, this type of intramolecular cyclization is a key strategy for forming the fundamental dibenzothiophene skeleton, which can then be further functionalized. Other annulation strategies, such as the Mallory-type reaction, which involves photocyclization, and intramolecular Stille coupling reactions, also provide pathways to fused heterocyclic systems. researchgate.net
Synthesis from Brominated Thiophene Precursors
Utilizing thiophenes that are already halogenated is a common and direct approach for the synthesis of brominated dibenzothiophenes. This strategy leverages the reactivity of the pre-installed bromine atoms to either facilitate cyclization or to remain in the final product as a key functional handle.
A relevant example of building larger aromatic systems from brominated thiophenes is the oxidative cycloaddition reaction. In this type of synthesis, brominated thiophenes can be reacted with dienophiles like 1,4-naphthoquinones in the presence of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The reaction proceeds through the in situ formation of a transient thiophene S-oxide, which acts as a diene in a Diels-Alder type reaction. The subsequent loss of the sulfoxy bridge leads to the formation of bromoanthraquinones. mdpi.com This demonstrates the utility of bromothiophenes as versatile precursors for complex aromatic structures. mdpi.com
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) provides a direct route to the dibenzothiophene ring system from appropriately substituted precursors. A known laboratory synthesis for this compound employs this reaction type. bloomtechz.com
The synthesis starts with the bromination of 2,3-dibromothiophene (B118489) to produce 1-bromo-2,3-dibromothiophene. bloomtechz.com This intermediate then undergoes an SNAr reaction with diphenyl sulfide in the presence of a base like sodium hydroxide (B78521) (NaOH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). bloomtechz.com The alkaline environment facilitates the departure of a bromide ion, allowing for the intramolecular cyclization to occur, yielding this compound. bloomtechz.com The nitro group is also a known leaving group in SNAr reactions involving thiophene rings, where it can be displaced by nucleophiles like thiolates to form new C-S bonds. mdpi.com
| Reactant 1 | Reactant 2 | Reagent/Solvent | Product | Reaction Type |
| 1-bromo-2,3-dibromothiophene | Diphenyl sulfide | NaOH / DMSO | This compound | SNAr |
Environmentally Benign Synthetic Approaches
In line with the principles of green chemistry, significant effort has been directed towards developing synthetic methods that reduce or eliminate the use and generation of hazardous substances. ajrconline.org These approaches focus on improving energy efficiency, utilizing renewable feedstocks, employing safer solvents, and designing catalytic processes to minimize waste. humanjournals.com
Exploration of Greener Solvents and Reagents
A major focus of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives. jocpr.com Water is considered an ideal green solvent due to its availability, non-toxicity, and non-flammability. mdpi.com However, the poor solubility of many organic compounds in water presents a challenge. mdpi.com One strategy to overcome this is the use of aqueous micellar solutions, where surfactants like Triton X-100 form micelles that can solubilize non-polar reactants, allowing reactions to proceed in an aqueous medium. rsc.org
Other green approaches include solvent-free reaction conditions, such as grinding reactants together, which can lead to high efficiency and simpler procedures. jocpr.com The choice of reagents is also critical. The development of odorless sulfur reagents like thiourea (B124793) to replace volatile thiols, or the use of polymer-supported reagents that can be easily filtered out of the reaction mixture, contributes to a greener synthetic profile. ajrconline.orgrsc.org Electrochemical synthesis, which can be conducted in water-based systems under mild conditions, offers another green alternative; for example, this method has been used for the synthesis of 3-bromothiophene. ajrconline.org
Catalytic Methods with Reduced Environmental Impact
Catalysis is a cornerstone of green chemistry. Catalytic reagents are superior to stoichiometric ones because they are used in small quantities, can often be recycled, and increase reaction efficiency, thereby reducing energy consumption and the formation of by-products. humanjournals.com
Copper-Catalyzed Ullmann C-N Coupling Reactions
The Ullmann reaction, a copper-catalyzed coupling method, is a powerful tool for forming carbon-heteroatom bonds. beilstein-journals.orgorganic-chemistry.org Modern variations of this reaction have been developed to be more environmentally friendly. A direct and effective method for the synthesis of N-substituted dibenzothiophene derivatives utilizes a copper(I)-catalyzed Ullmann C-N coupling. acs.orgnih.gov
This protocol involves the coupling of 2-bromodibenzothiophene (B1267234) with a range of primary and secondary amines. acs.orgnih.gov A key feature of this method is its environmentally and economically favorable conditions, which include the use of an inexpensive copper catalyst, aqueous ammonia (B1221849) as the ammonia source, and the absence of a ligand. acs.orgnih.gov The reaction mechanism is proposed to involve the initial coordination of the nucleophile to the Cu(I) catalyst, followed by oxidative addition of the 2-bromodibenzothiophene to form a Cu(III) intermediate. The final step is a reductive elimination that forms the C-N bond and regenerates the Cu(I) catalyst. acs.org
The following table summarizes the scope of the reaction with various amines, demonstrating its utility in generating a library of aminated dibenzothiophene derivatives.
Table: Copper-Catalyzed Amination of 2-Bromodibenzothiophene (Data sourced from a study on one-pot synthesis of aminated benzo-fused heterocycles) acs.org
| Amine Substrate | Product | Yield (%) |
| Aqueous Ammonia | 2-Aminodibenzothiophene | 98 |
| Benzylamine | N-Benzyldibenzothiophen-2-amine | 90 |
| Aniline | N-Phenyldibenzothiophen-2-amine | 80 |
| Pyrrolidine | 2-(Pyrrolidin-1-yl)dibenzothiophene | 95 |
| Piperidine | 2-(Piperidin-1-yl)dibenzothiophene | 96 |
| Morpholine | 4-(Dibenzothiophen-2-yl)morpholine | 94 |
Reactivity and Mechanistic Investigations of 1 Bromodibenzothiophene
Cross-Coupling Reactions
1-Bromodibenzothiophene readily participates in a range of palladium-catalyzed cross-coupling reactions, leveraging the reactivity of its carbon-bromine bond to form new carbon-carbon bonds. These transformations are fundamental to the construction of complex organic molecules derived from the dibenzothiophene (B1670422) core.
Suzuki Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. organic-chemistry.orgrsc.orgmdpi.com For this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the C1 position.
The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound to form a Pd(II) intermediate. researchgate.netbeilstein-journals.org This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center, a step that is facilitated by a base. organic-chemistry.org The cycle concludes with reductive elimination, which forms the final coupled product and regenerates the Pd(0) catalyst. researchgate.net The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. organic-chemistry.org
While this compound is a suitable substrate for this reaction, specific examples detailing a range of coupling partners and yields are not extensively documented in readily available literature. However, typical conditions used for other aryl bromides provide a framework for its application.
Table 1: Representative Conditions for Suzuki Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100 |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 |
This table represents typical conditions for Suzuki reactions and serves as a general guide for the coupling of this compound.
Sonogashira Coupling Reactions
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a process co-catalyzed by palladium and copper complexes. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is particularly valuable for synthesizing arylalkynes, and this compound serves as an effective aryl halide partner.
The catalytic cycle for the Sonogashira reaction involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species occurs, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the product. Current time information in Chatham County, US. The copper cycle facilitates the formation of the crucial copper acetylide intermediate from the terminal alkyne, which is deprotonated by the amine base. libretexts.orgCurrent time information in Chatham County, US. The reaction is typically carried out under mild conditions, often at room temperature. mdpi.com
Table 2: General Conditions for Sonogashira Coupling of Aryl Halides
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | Room Temp |
| Pd(PPh₃)₄ | CuI | Diisopropylamine | THF/Amine | Room Temp - 55°C |
This table illustrates common conditions for Sonogashira coupling, which are applicable to this compound.
Stille Coupling Reactions
The Stille reaction is a versatile cross-coupling method that pairs an organohalide with an organotin compound (organostannane), catalyzed by palladium. organic-chemistry.orgwikipedia.org this compound can be effectively coupled with various aryl-, alkenyl-, or alkynylstannanes to create new C-C bonds. A significant advantage of Stille coupling is the stability of the organostannane reagents to air and moisture, though their toxicity is a notable drawback. wikipedia.org
The mechanism proceeds through a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The oxidative addition of this compound to the Pd(0) catalyst is the initial step. libretexts.org The subsequent transmetalation involves the transfer of the organic group from the tin reagent to the palladium(II) complex. libretexts.org Finally, reductive elimination yields the coupled product and regenerates the Pd(0) catalyst. The rate and efficiency of the reaction can be influenced by the choice of ligands and the use of additives like copper(I) salts. organic-chemistry.org
Table 3: Common Catalytic Systems for Stille Coupling of Aryl Bromides
| Pd Catalyst | Ligand | Solvent | Additive |
|---|---|---|---|
| Pd(PPh₃)₄ | - | Toluene, Dioxane | None |
| Pd(OAc)₂ | PPh₃, AsPh₃ | DMF, NMP | None |
This table outlines typical catalytic systems used for Stille coupling reactions involving aryl bromides like this compound.
Ullmann-Type Reactions
Ullmann-type reactions, which are copper-catalyzed, are classic methods for forming carbon-heteroatom and carbon-carbon bonds. byjus.comorganic-chemistry.org The Ullmann condensation, specifically, involves the coupling of an aryl halide with nucleophiles like amines (in the Goldberg reaction), alcohols, or thiols. organic-chemistry.org These reactions typically require higher temperatures compared to their palladium-catalyzed counterparts. wikipedia.org
The mechanism is thought to involve a Cu(I) species as the active catalyst. organic-chemistry.orgnih.gov For C-N coupling, the reaction may proceed through oxidative addition of the aryl halide to a Cu(I) complex, forming a Cu(III) intermediate, followed by reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org Research on the amination of 2-bromodibenzothiophene (B1267234) has demonstrated that these reactions can proceed efficiently using a copper(I) oxide catalyst without the need for a ligand, providing a direct route to aminodibenzothiophene derivatives. nih.govnih.gov
Table 4: Ullmann Amination of 2-Bromodibenzothiophene
| Substrate | Amine | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Bromodibenzothiophene | Aqueous Ammonia (B1221849) | Cu₂O | - | NMP | 110 | 80 |
| 2-Bromodibenzothiophene | Aniline | Cu₂O | K₂CO₃ | NMP | 130 | 90 |
Data sourced from a study on 2-bromodibenzothiophene, serving as a close analogue for the reactivity of the 1-bromo isomer. nih.gov
C-H Arylation Reactions
Direct C-H arylation is an increasingly important strategy in organic synthesis that offers a more atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of one of the coupling partners. mdpi.comnih.gov In this context, this compound can act as the arylating agent, coupling with C-H bonds of other (hetero)arenes in the presence of a palladium catalyst. nih.gov
The mechanism typically involves a C-H activation step on the (hetero)arene substrate, often facilitated by the palladium catalyst through processes like concerted metalation-deprotonation. mt.comsigmaaldrich.com The resulting organopalladium intermediate then reacts with this compound. Alternatively, the reaction can proceed via oxidative addition of this compound to the palladium catalyst, followed by reaction with the C-H activated partner. These reactions often require specific ligands and bases to achieve high efficiency and regioselectivity. sigmaaldrich.com While this method is a powerful tool, specific studies detailing the use of this compound as the arylating agent across a broad range of substrates are specialized. mdpi.comnih.gov
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgbyjus.com Unlike nucleophilic substitution at saturated carbons (SN1 and SN2), the SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org
For this pathway to be favorable, the aromatic ring must be rendered electrophilic, or "activated," by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. wikipedia.orgbyjus.commasterorganicchemistry.com These groups are crucial for stabilizing the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. libretexts.org
The this compound molecule lacks strong electron-withdrawing groups in the required ortho or para positions relative to the bromine atom. The dibenzothiophene ring system itself is electron-rich. Consequently, direct nucleophilic aromatic substitution on this compound via the SNAr mechanism is generally unfavorable under standard conditions because the high-energy anionic intermediate is not sufficiently stabilized. libretexts.org Forcing conditions, such as very high temperatures or the use of extremely strong bases which may proceed through a benzyne-type mechanism, would be required to induce substitution, but these are not typical SNAr conditions. libretexts.org
Oxidation and Reduction Pathways
The sulfur atom in the dibenzothiophene core is susceptible to oxidation, leading to various oxidized products. The presence of the bromine atom at the 1-position can influence the electronic properties and steric accessibility of the sulfur, thereby affecting reaction rates and pathways.
Thia-Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation, a reaction that typically converts ketones to esters, has a sulfur analog known as the thia-Baeyer-Villiger oxidation. sigmaaldrich.com This process involves the insertion of an oxygen atom adjacent to the sulfur in a sulfoxide (B87167), which has historically been considered unlikely due to the competing and more favorable oxidation of the sulfoxide to a sulfone. nih.govnih.gov
However, recent research has demonstrated a successful thia-Baeyer-Villiger-type oxidation for dibenzothiophene (DBT) derivatives. nih.govnih.gov The process begins with the oxidation of the sulfide (B99878) (DBT) to its corresponding sulfoxide. researchgate.net Instead of further oxidation to the sulfone, a rearrangement occurs, inserting an oxygen atom into a carbon-sulfur bond to form a sulfinic ester (a sultone). researchgate.net This transformation is particularly significant as it mimics steps in the biodesulfurization pathway of DBT. nih.gov
Enzymatic Oxidation (e.g., DszC)
Enzymatic oxidation represents a key process in the bioremediation of sulfur-containing compounds found in fossil fuels. The DszC enzyme, a monooxygenase found in bacteria like Rhodococcus erythropolis, is a critical component of the well-studied "4S" biodesulfurization pathway that degrades dibenzothiophene (DBT). While specific studies on this compound are not detailed in the provided sources, the mechanism for DBT provides a fundamental model.
The DszC enzyme catalyzes the initial two steps of this pathway, which are sequential oxidations of the sulfur atom.
First Oxidation: DszC oxidizes DBT to dibenzothiophene-S-oxide (DBTO).
Second Oxidation: The same enzyme then oxidizes DBTO to dibenzothiophene-S,S-dioxide (DBTO2), also known as dibenzothiophene sulfone.
These enzymatic steps are highly specific and occur under mild conditions. The subsequent enzymes in the pathway, DszA and DszB, act on the DBTO2 to cleave the C-S bonds, ultimately releasing the sulfur as sulfite (B76179) and leaving a hydrocarbon backbone. The presence of a halogen substituent like bromine on the aromatic ring could potentially influence the binding affinity and catalytic efficiency of the DszC enzyme, though specific research on this aspect is needed.
Photoinduced Reactions
Photoinduced reactions provide an alternative pathway for the transformation of dibenzothiophene derivatives. rsc.org A notable example is the photoinduced thia-Baeyer-Villiger-type oxidation, which successfully converts DBT derivatives into functionalized biphenyls. nih.govnih.gov
This reaction is achieved by exposing the dibenzothiophene derivative to an iron porphyrin catalyst and an oxidant, such as tert-butyl hydroperoxide (t-BuOOH), under UV irradiation. nih.gov The process generates sulfinic esters in high yields. nih.govnih.gov These resulting esters are valuable intermediates that can be converted into a range of biphenyl (B1667301) compounds, including biphenyl sulfoxides and sulfones. nih.gov This photo-catalytic method is considered a mild and selective process for functionalizing sulfur compounds and serves as a biomimetic strategy for converting DBT into 2-hydroxybiphenyl through a controllable, stepwise pathway. nih.govnih.gov
| Reaction | Catalyst | Oxidant | Conditions | Product Type | Reference |
| Photoinduced Thia-Baeyer-Villiger Oxidation | Iron Porphyrin | t-BuOOH | UV Irradiation | Sulfinic Esters | nih.gov, nih.gov |
Theoretical and Computational Mechanistic Studies
To gain deeper insight into the complex reaction mechanisms that this compound can undergo, theoretical and computational methods are employed. These studies are crucial for understanding reaction intermediates, transition states, and energy profiles that are often difficult to observe experimentally.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic structure and reactivity of molecules in physics, chemistry, and materials science. researchgate.netwikipedia.org By calculating the electron density, DFT can accurately predict molecular geometries, reaction energies, and other properties. wikipedia.orgaps.org
In the context of dibenzothiophene derivatives, DFT calculations are used to:
Elucidate the step-by-step mechanisms of reactions like oxidation and pyrolysis. nih.govmdpi.com
Determine the geometries of reactants, intermediates, and products. rsc.org
Calculate the energy barriers associated with transition states, helping to predict the most likely reaction pathway. mdpi.comnih.gov
Support experimental findings, as seen in the proposed mechanism for the photoinduced thia-Baeyer-Villiger oxidation. nih.gov
Despite its strengths, DFT has known limitations, such as the self-interaction error, where an electron is modeled as interacting with itself, which can affect accuracy. pitt.edu Ongoing research aims to refine DFT methods to correct for such flaws. pitt.edu
The thermal decomposition (pyrolysis) of sulfur-containing aromatic compounds is relevant to industrial processes and environmental science. DFT calculations have been instrumental in mapping the pyrolysis mechanisms of dibenzothiophene (DBT). researchgate.net While these studies focus on the parent DBT, the findings provide a foundational understanding applicable to its derivatives.
DFT studies have revealed that the pyrolysis of DBT can initiate through two primary routes: hydrogen migration or the rupture of a carbon-sulfur (C-S) bond. researchgate.net The calculations have identified several key reaction pathways and their associated energy barriers. researchgate.net
| Pyrolysis Pathway Step | Description | Key Intermediate/Product | Reference |
| Initial Step | C-S bond homolysis or H-transfer | Thiol intermediates or DBT carbene | researchgate.net |
| Thiol Intermediate Pyrolysis | Ring-opening of the thiophene (B33073) moiety | 2-Ethynylbenzenethiol | researchgate.net |
| Product Formation | Further decomposition | Sulfur atom (S), SH radical, ethyne | researchgate.net |
Hydrodesulfurization (HDS) Reaction Pathways
Hydrodesulfurization (HDS) is a critical catalytic process for removing sulfur from petroleum products. The HDS of dibenzothiophene (DBT) and its derivatives generally proceeds through two primary reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD). researchgate.net
Direct Desulfurization (DDS): This pathway involves the direct cleavage of the carbon-sulfur bonds in the thiophenic ring without prior hydrogenation of the aromatic rings. For DBT, this results in the formation of biphenyl. researchgate.net
Hydrogenation (HYD): In this pathway, one of the benzene (B151609) rings of the DBT molecule is first hydrogenated to form tetrahydrodibenzothiophene (B100517) (THDBT) or hexahydrodibenzothiophene (HHDBT). Subsequently, the C-S bonds are cleaved to yield cyclohexylbenzene (B7769038) or related products. researchgate.netcapes.gov.br
It is plausible that the HDS of this compound could also involve an initial hydrodebromination step, where the C-Br bond is cleaved prior to the desulfurization reaction. The relative rates of hydrodebromination and hydrodesulfurization would depend on the specific catalyst and reaction conditions employed.
A general reaction scheme for the HDS of a substituted dibenzothiophene is presented below:
| Reactant | Pathway | Intermediate Product(s) | Final Product |
| Substituted Dibenzothiophene | DDS | - | Substituted Biphenyl |
| Substituted Dibenzothiophene | HYD | Substituted Tetrahydrodibenzothiophene, Substituted Hexahydrodibenzothiophene | Substituted Cyclohexylbenzene |
Charge Transfer Complex Analysis
A charge-transfer (CT) complex, also known as an electron-donor-acceptor complex, is an association of two or more molecules in which a fraction of electronic charge is transferred from an electron donor to an electron acceptor. wikipedia.org The formation of such complexes is often indicated by the appearance of a new, characteristic absorption band in the electronic spectrum. libretexts.org
Dibenzothiophene and its derivatives, being electron-rich aromatic systems, can act as electron donors to form charge-transfer complexes with suitable electron acceptors. ijcce.ac.ir While specific studies on charge-transfer complexes of this compound are not prominent in the available literature, the principles of CT complex formation can be applied. The bromine atom, being an electron-withdrawing group, would be expected to modulate the electron-donating ability of the dibenzothiophene ring system.
The stability and spectroscopic properties of such a complex would depend on several factors, including the nature of the electron acceptor, the solvent polarity, and the stoichiometry of the complex. ijcce.ac.ir Analysis of the charge-transfer band can provide valuable information about the electronic properties of the interacting molecules, such as the ionization potential of the donor and the electron affinity of the acceptor. ijcce.ac.ir
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools used to study chemical reactions in large molecular systems, such as enzymes or in solution. mpg.denih.gov In this approach, the chemically active region of the system (e.g., the reactant molecules and the catalyst active site) is treated with a high level of theory, quantum mechanics (QM), while the surrounding environment (e.g., the bulk solvent or protein scaffold) is described by a less computationally expensive method, molecular mechanics (MM). mpg.denih.gov
The application of QM/MM methods to the study of the hydrodesulfurization of this compound could provide detailed insights into the reaction mechanism. Specifically, these methods can be used to:
Elucidate Reaction Pathways: Map the potential energy surface for the DDS and HYD pathways to identify transition states and intermediates.
Determine Activation Energies: Calculate the energy barriers for different elementary steps in the reaction, providing a quantitative measure of their feasibility.
Analyze Catalyst-Substrate Interactions: Investigate the binding of this compound to the catalyst surface and identify key interactions that influence reactivity.
Probe the Role of the Environment: Understand how the surrounding solvent or support material affects the reaction mechanism and energetics.
While specific QM/MM studies on this compound are not found in the reviewed literature, the methodology has been successfully applied to understand the HDS of dibenzothiophene and other related molecules. frontiersin.org
Kinetic Modeling and Simulation
Kinetic modeling and simulation are essential for understanding the rates of chemical reactions and for the design and optimization of chemical reactors. scielo.brscirp.org For the hydrodesulfurization of dibenzothiophene and its derivatives, kinetic models are typically developed based on experimental data obtained under various reaction conditions (e.g., temperature, pressure, catalyst type, and reactant concentrations). squ.edu.om
Commonly used kinetic models for HDS reactions include:
Pseudo-first-order models: These simpler models are often applicable at low concentrations of the sulfur-containing compound. squ.edu.om
Langmuir-Hinshelwood models: These more complex models account for the adsorption of reactants, products, and inhibitors (like H₂S) on the catalyst surface and can describe the competitive nature of these interactions. osti.gov
A kinetic model for the HDS of this compound would involve a set of differential equations describing the rate of change of the concentrations of the reactant, intermediates, and products over time. The parameters of the model, such as reaction rate constants and adsorption equilibrium constants, would be determined by fitting the model to experimental data.
Although specific kinetic data for this compound is not available, the table below illustrates the type of parameters that would be determined in a kinetic study of a similar compound.
| Parameter | Description | Typical Value Range |
| k_DDS | Rate constant for the DDS pathway | Varies with catalyst and conditions |
| k_HYD | Rate constant for the HYD pathway | Varies with catalyst and conditions |
| K_DBT | Adsorption constant for dibenzothiophene | Varies with catalyst and conditions |
| K_H2S | Adsorption constant for hydrogen sulfide | Varies with catalyst and conditions |
| Ea_DDS | Activation energy for the DDS pathway | Varies with catalyst and conditions |
| Ea_HYD | Activation energy for the HYD pathway | Varies with catalyst and conditions |
Such a model would be invaluable for predicting the conversion of this compound and the selectivity towards different products under various process conditions, thereby aiding in the development of more efficient desulfurization technologies.
Advanced Applications of 1 Bromodibenzothiophene in Materials Science
Organic Electronics and Optoelectronic Materials
1-Bromodibenzothiophene and its derivatives are of significant interest in the field of organic electronics and optoelectronics. chemimpex.combloomtechz.com The conjugated nature of the dibenzothiophene (B1670422) core allows for the absorption and emission of light at specific wavelengths, making these materials suitable for use in devices like organic solar cells and organic light-emitting diodes (OLEDs). bloomtechz.com The properties of these materials can be fine-tuned by modifying their molecular structure. bloomtechz.com
Organic Semiconductors
Derivatives of this compound are explored as organic semiconductors, which are crucial components in a variety of electronic devices. chemimpex.combloomtechz.com These materials offer potential advantages such as flexibility and low-cost fabrication. weimiaobio.com The design and synthesis of novel organic semiconductors based on structures like Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT), which can be synthesized from brominated precursors, have led to materials with excellent charge transport properties. nih.govmdpi.com The performance of these semiconductors is highly dependent on their molecular structure, which influences factors like intermolecular interactions and energy levels. nih.gov
This compound is a key intermediate in the synthesis of materials for OLEDs. lookchem.comgoogle.com OLEDs are solid-state devices that emit light in response to an electric current and are used in display technologies. ijeast.com The efficiency of OLEDs relies on the properties of the organic materials used, including the emissive layer and charge transport layers. ijeast.com Derivatives of this compound are used to create host materials and emitters in OLEDs. ossila.com For instance, a host material, 9-(dibenzothiophen-2-yl)-3,6-bis(carbazol-9-yl)-9H-carbazole (DB2tCz), synthesized from 2-bromodibenzothiophene (B1267234), has been used in blue phosphorescent OLEDs (PhOLEDs), demonstrating high efficiency. ossila.com The design of these materials often involves creating a donor-acceptor structure to achieve desired properties like thermally activated delayed fluorescence (TADF), which can enhance the efficiency of OLEDs. frontiersin.orgnih.gov
Table 1: Performance of OLEDs using Dibenzothiophene Derivatives
| Host Material | Emitter | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) |
|---|---|---|---|---|
| B2tCz | FIrpic | 43.3 | 34.0 | 24.6% |
| DB2tCz | FIrpic | 35.6 | 29.4 | 20.0% ossila.com |
| Siφ87 (ETM) | FIrpic | - | 24.3 | 18.2% scirp.org |
| Siφ88 (ETM) | FIrpic | - | 26.0 | 18.5% scirp.org |
Data sourced from various research findings.
Organic field-effect transistors (OFETs) are fundamental components of "plastic electronics," with applications in flexible displays, smart tags, and sensors. The performance of OFETs is largely determined by the organic semiconductor material used as the active layer. nih.gov Derivatives of this compound are utilized in the synthesis of high-performance p-type and n-type organic semiconductors for OFETs. pkusz.edu.cnagu.edu.tr For example, derivatives of Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT), which can be synthesized using brominated precursors, have shown high charge carrier mobilities. nih.govpkusz.edu.cn The introduction of specific functional groups allows for the tuning of the material's properties, such as its charge transport characteristics and stability in air. tcichemicals.com
Researchers have developed various BTBT derivatives, such as 2,7-diphenyl BTBT (DPh-BTBT) and dialkyl-BTBTs, which have demonstrated high hole mobilities in OFETs. nih.gov The molecular design and resulting solid-state packing of these materials are crucial for achieving high performance. nih.gov Solution-processable BTBT derivatives have also been developed, enabling fabrication techniques like solution-shearing and inkjet printing to create high-quality crystalline thin films for OFETs. sigmaaldrich.commdpi.com
Table 2: Performance of OFETs based on BTBT Derivatives
| Semiconductor | Fabrication Method | Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|---|
| Ph-BTBT | Vacuum-deposition | 0.034 pkusz.edu.cn | - |
| C6-Ph-BTBT | Vacuum-deposition | 4.6 pkusz.edu.cn | 2.2 x 10⁷ pkusz.edu.cn |
| DPh-BTBT | Vapor-deposited | up to 2.0 nih.gov | - |
| Cₙ-BTBTs | Solution-processed | > 1.0 nih.gov | - |
| DNTT | Vapor-deposited | > 3.0 nih.gov | - |
| C₈-BTBT | Inkjet printing | up to 31.3 sigmaaldrich.com | - |
Data compiled from multiple research sources.
This compound serves as a building block for materials used in organic photovoltaics (OPVs), also known as organic solar cells. bloomtechz.comgoogle.com These devices convert sunlight into electricity and are attractive due to their potential for low-cost manufacturing, light weight, and flexibility. abo.fi The efficiency of OPVs is highly dependent on the properties of the organic donor and acceptor materials in the active layer. researchgate.net
Recent research has shown that using a solid additive based on 4-bromodibenzothiophene (B1267965) can significantly improve the efficiency of all-polymer solar cells (all-PSCs). rsc.org These additives help to finely modulate the morphology of the active layer, which is crucial for achieving optimal performance. rsc.org The development of new donor and acceptor materials, often synthesized from intermediates like this compound, is a key area of research aimed at increasing the power conversion efficiency (PCE) of OPVs. researchgate.net While significant progress has been made, with some organic solar cells reaching efficiencies of over 19%, further improvements in both efficiency and long-term stability are needed for widespread commercialization. abo.firesearchgate.net
Organic Field-Effect Transistors (OFETs)
Host Materials for Emitters
In the context of OLEDs, host materials play a critical role in the emissive layer by dispersing the light-emitting guest molecules (emitters). The host material should have a high triplet energy to efficiently transfer energy to the phosphorescent emitter and confine the excitons within the emissive layer. scirp.org
Derivatives of this compound are used to synthesize host materials for phosphorescent OLEDs. ossila.com For example, 9-(dibenzothiophen-2-yl)-3,6-bis(carbazol-9-yl)-9H-carbazole (DB2tCz), derived from 2-bromodibenzothiophene, has been shown to be an effective host for blue phosphorescent emitters due to its high glass transition temperature and high triplet energy level. ossila.com Another example is the synthesis of soluble host materials like SiDBTDBA, which incorporates a dibenzothiophene unit, for use in solution-processed OLEDs. acs.org The design of these host materials often involves creating a bipolar structure, meaning they can transport both holes and electrons, to achieve a balanced charge injection and improve device efficiency. acs.org
Electron Transport Materials
Electron transport materials (ETMs) are essential components in OLEDs, responsible for facilitating the injection and transport of electrons from the cathode to the emissive layer. scirp.org An ideal ETM should possess high electron mobility and a high triplet energy to prevent the quenching of excitons from the emissive layer, particularly in phosphorescent OLEDs. scirp.org
This compound is a precursor for synthesizing ETMs. scirp.orgscirp.org Silane-based materials incorporating dibenzothiophene units, such as dibenzo[b,d]thiophen-2-yltriphenylsilane (Siφ87) and (dibenzo[b,d]thiophen-2-yl)diphenylsilane (Siφ88), have been developed as ETMs for blue phosphorescent OLEDs. scirp.org These materials exhibit high triplet energies and have demonstrated good performance in OLED devices, leading to high external quantum efficiencies and power efficiencies. scirp.org The synthesis of these materials often involves the preparation of 2-bromodibenzothiophene as a key intermediate. scirp.orgscirp.org The development of n-type organic semiconductors, which are crucial for ETMs, is an important area of research for advancing organic electronics. nih.gov
Influence of Bromination on Electronic Properties
The introduction of a bromine atom to the dibenzothiophene (DBT) framework significantly alters the molecule's electronic properties, making this compound a valuable precursor in materials science. weimiaobio.comsmolecule.com This modification enhances the compound's reactivity and solubility in organic solvents, which is crucial for its use in synthesizing more complex organic materials. chemimpex.com The bromination process, by adding a halogen atom, can modify the electronic characteristics of the parent DBT molecule, which is essential for tailoring materials for specific electronic and optoelectronic applications. smolecule.com Derivatives of dibenzothiophene are explored for their potential in organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) due to their electronic properties and stability. weimiaobio.comsmolecule.com
Band gap engineering is a critical process in the development of semiconductor materials, as it allows for the tuning of a material's electronic and optical properties. aps.orgnih.gov In the context of organic semiconductors, the introduction of substituents onto a conjugated core, such as the bromination of dibenzothiophene, is a primary method for modulating the band gap. The band gap is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Altering this gap affects the energy of light a material can absorb and emit. bloomtechz.com
The efficiency of organic electronic devices hinges on the ability of the active materials to transport charge carriers—holes and electrons—effectively. ossila.comnih.gov Materials used in these devices are often classified as hole-transport materials (HTMs), electron-transport materials (ETMs), or bipolar materials that can transport both. The introduction of a bromine atom onto the dibenzothiophene core can influence these charge transport properties. ossila.com
The bromination at the 1-position of dibenzothiophene provides a reactive site for further chemical synthesis, allowing for the attachment of various functional groups. chemimpex.com This enables the creation of tailored molecules where the core's intrinsic properties are combined with those of attached moieties to optimize charge transport. For instance, attaching electron-donating groups can enhance hole transport, while attaching electron-withdrawing groups can improve electron transport. ossila.com This versatility makes brominated dibenzothiophenes useful intermediates in the synthesis of high-performance materials for OLEDs and organic field-effect transistors (OFETs). ossila.com Research on related silane-dibenzothiophene derivatives has shown their utility as electron transport materials in highly efficient blue OLEDs. scirp.orgscirp.org
Table 1: Theoretical and Experimental Electronic Properties of Dibenzothiophene-Silane Derivatives scirp.org
| Compound | Transition | Calculated Energy (eV) | Oscillator Strength (f) |
| Siφ87 | HOMO -> LUMO | 4.17 | 0.02145 |
| Siφ88 | HOMO -> LUMO | 4.16 | 0.01899 |
The rate of charge transfer between molecules in an organic semiconductor is governed by several factors, including the reorganization energy (λ). This energy represents the geometric relaxation energy required for a molecule and its surrounding environment to adapt to a change in charge state (i.e., from neutral to ionized or vice versa). libretexts.orgnih.gov A lower reorganization energy generally leads to a faster charge transfer rate, which is highly desirable for efficient electronic devices. srneclab.cz
Computational studies, often using density functional theory (DFT), are employed to predict the reorganization energies of organic materials. nih.gov For dibenzothiophene derivatives, the rigid and planar structure of the core contributes to potentially low internal reorganization energies. The introduction of a bromine atom can subtly alter the molecule's geometry and electronic distribution, which in turn affects the reorganization energy.
Studies on related systems have shown that reorganization energy is a key parameter in designing efficient charge-transporting materials. unc.edu For instance, in a study of ruthenium-based rigid-rod compounds, the reorganization energy was found to vary with the length of the molecular bridge, impacting the electron transfer rate. unc.edu While specific data for this compound is not broadly published, the principles of Marcus theory suggest that its rigid framework is a favorable characteristic for minimizing reorganization energy and thus facilitating efficient charge transport. srneclab.cz
Hole-Electron Transport Characteristics
Catalyst Carriers
In addition to its role in active electronic materials, this compound and its derivatives have potential applications as catalyst carriers. bloomtechz.com A catalyst carrier, or support, is a material onto which a catalyst is fixed. This approach offers several advantages in industrial chemical processes, such as improving the stability and recyclability of the catalyst. bloomtechz.com By immobilizing the active catalytic species on a solid support, the catalyst can be easily separated from the reaction mixture, which reduces production costs and minimizes environmental impact. bloomtechz.com
The structure of dibenzothiophene derivatives can be functionalized to anchor catalytic metal complexes. The functional groups on the carrier can also have a synergistic electronic effect with the catalyst, potentially enhancing its activity and selectivity. bloomtechz.com The robust nature of the dibenzothiophene aromatic system makes it a stable framework for such applications.
Agrochemicals
This compound serves as a key intermediate in the synthesis of more complex organic molecules, including those with potential applications in the agrochemical industry. weimiaobio.comchemimpex.com Its chemical structure can be incorporated into larger molecules designed to have specific biological activities. For example, it can serve as a building block for synthesizing pesticide molecules with specific insecticidal or herbicidal properties. bloomtechz.combloomtechz.com The process often involves using the bromine atom as a reactive handle in cross-coupling reactions to build more complex molecular architectures. chemimpex.com The versatility of this compound in organic synthesis makes it a valuable compound for researchers developing new and effective agrochemicals. chemimpex.comruifuchems.comnxymbio.com
Liquid Crystals
The field of liquid crystals involves molecules, often called mesogens, that exhibit phases of matter with properties intermediate between those of a conventional liquid and a solid crystal. wikipedia.orguh.edu The molecular shape is a critical factor in determining liquid crystalline behavior, with rod-like or bent-core (banana-shaped) structures being common. wikipedia.orgajchem-a.com
Thiophene-based compounds are known to be used in the synthesis of liquid crystals. aps.org While this compound itself is not a liquid crystal, its rigid, planar structure makes it an interesting building block for the construction of larger mesogenic molecules. chem960.com By attaching flexible alkyl chains and other functional groups to the dibenzothiophene core, it is possible to design new molecules with the potential to exhibit liquid crystalline phases. The introduction of heteroatoms like sulfur can increase molecular dipole and dielectric anisotropy, which can be advantageous for creating materials that respond to electric fields in liquid crystal displays (LCDs). ajchem-a.com
Sensing and Imaging Applications
While this compound does not inherently function as a sensor or imaging agent, its strategic importance lies in its role as a key intermediate for the synthesis of advanced functional molecules with applications in chemical sensing and biological imaging. The dibenzothiophene core provides a rigid, conjugated framework that is conducive to creating fluorescent and phosphorescent materials, and the bromo-substituent at the 1-position offers a reactive site for synthetic elaboration to produce sophisticated sensor and probe structures. bloomtechz.com
Research in this area primarily focuses on modifying the this compound scaffold to develop derivatives with specific recognition capabilities and desirable photophysical properties. These derivatives are designed to interact with specific analytes or biological targets, leading to a detectable signal, such as a change in fluorescence or the emission of radiation for imaging purposes. bloomtechz.comresearchgate.net
Detailed Research Findings
A significant area of application for dibenzothiophene-based compounds is in the development of imaging agents for positron emission tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. nih.gov Researchers have successfully synthesized a series of potent and selective ligands for α7-nicotinic acetylcholine (B1216132) receptors (α7-nAChRs) starting from brominated dibenzothiophene precursors. nih.gov These receptors are implicated in various neurological and psychiatric disorders, making them an important target for diagnostic imaging.
In one notable study, nitro-bromo-dibenzothiophene derivatives were used as starting materials to synthesize a new series of dibenzothiophene 5,5-dioxide derivatives with high affinity and selectivity for α7-nAChRs. nih.gov The synthetic pathway involved the reduction of the nitro group to an aniline, followed by diazotization-iodination to yield iodide intermediates, which were then further functionalized. nih.gov Two of the synthesized compounds were radiolabeled with fluorine-18 (B77423) and demonstrated excellent properties for PET imaging in preclinical studies, including ready entry into the brain and specific binding to the target receptors. nih.gov
The binding affinities of these synthesized dibenzothiophene derivatives for the α7-nAChR highlight the effectiveness of using the dibenzothiophene scaffold for creating highly specific biological probes.
| Compound | Binding Affinity (Ki, nM) for α7-nAChR |
| Derivative 7a | 0.4 |
| Derivative 7c | 1.3 |
| Derivative 10 | 1.8 |
| Derivative 11 | 20 |
| Data sourced from research on dibenzothiophene derivatives for PET imaging of α7-Nicotinic Acetylcholine Receptors. nih.gov |
Furthermore, a U.S. patent application describes the use of various dibenzothiophene compounds, including sulfoxide (B87167) and sulfone analogs derived from precursors like this compound, as cellular imaging agents. justia.com The patent highlights the potential of these compounds to be used for staining and visualizing cells using luminescence microscopy techniques. justia.com This underscores the versatility of the dibenzothiophene framework in creating probes for a range of bio-imaging applications. bloomtechz.comjustia.com The general strategy involves preparing and labeling this compound derivatives with fluorescent or isotopic tags to trace and detect their interactions with biological targets like enzymes or receptors in real-time. bloomtechz.com
Research in Pharmaceutical and Biomedical Sciences
Drug Discovery and Development
1-Bromodibenzothiophene serves as a versatile starting material and scaffold in the quest for new therapeutic agents. Its chemical reactivity allows for the construction of complex molecules with potential pharmacological activities.
Synthesis of Complex Molecular Architectures
This compound is a key intermediate in the synthesis of various complex organic molecules. researchgate.net Its bromine atom provides a reactive site for cross-coupling reactions, which are fundamental in the assembly of intricate molecular frameworks for pharmaceutical and agrochemical applications. researchgate.net A notable example is the copper-catalyzed Ullmann C-N coupling reaction, which facilitates the direct amination of brominated polycyclic heteroatoms like this compound. This method allows for the synthesis of N-substituted dibenzothiophene (B1670422) derivatives by coupling 2-bromodibenzothiophene (B1267234) with a range of primary and secondary amines. febs.org The dibenzothiophene structure itself is recognized as an important pharmacophore in drug discovery. febs.org
The synthesis of various dibenzothiophene derivatives highlights the utility of bromo-substituted precursors in creating molecular diversity. For instance, C2v symmetrical π-conjugated dibenzothiophene derivatives have been synthesized starting from 2,8-di-bromodibenzothiophene. researchgate.net Furthermore, the synthesis of novel thia nih.govhelicenes and their benzo-fused derivatives containing dibenzothiophene units has been achieved using bromo- and iodo-substituted benzothiophene-based precursors. mdpi.com These complex syntheses underscore the importance of halogenated dibenzothiophenes in accessing novel and structurally diverse molecules with potential applications in materials science and medicinal chemistry.
Table 1: Examples of Complex Molecules Synthesized from Bromo-dibenzothiophene Precursors
| Precursor | Reaction Type | Synthesized Molecule Class | Potential Application | Reference |
| 2-Bromodibenzothiophene | Copper-catalyzed Ullmann C-N coupling | N-substituted dibenzothiophenes | Pharmaceuticals | febs.org |
| 2,8-Di-bromodibenzothiophene | Not specified | C2v symmetrical π-conjugated dibenzothiophenes | Not specified | researchgate.net |
| Bromo- and iodo-substituted benzothiophenes | Palladium-catalyzed annulation, Suzuki coupling | Thia nih.govhelicenes, Benzo-fused thiahelicenes | Materials Science, Medicinal Chemistry | mdpi.com |
Exploration of Therapeutic Properties
The dibenzothiophene scaffold is a constituent of various biologically active molecules, prompting investigations into the therapeutic potential of its derivatives. Research has explored a range of pharmacological activities, including antiviral, antimicrobial, and anticancer properties.
A study on bis-basic derivatives of dibenzothiophene revealed that bis-basic ketone derivatives exhibited potent antiviral activity against the encephalomyocarditis (EMC) virus. nih.gov In the realm of antimicrobial research, various dibenzothiophene derivatives have been synthesized and evaluated for their antibacterial effects, particularly against Mycobacterium tuberculosis. jst.go.jp
Furthermore, derivatives of dibenzothiophene have shown potential as agents for treating central nervous system disorders. A series of 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)dibenzo[b,d]thiophene 5,5-dioxide derivatives have been synthesized and shown to have high binding affinities for α7-nicotinic acetylcholine (B1216132) receptors (α7-nAChRs), which are potential therapeutic targets for conditions like schizophrenia and Alzheimer's disease. nih.gov Two radiolabeled versions of these compounds, [¹⁸F]7a and [¹⁸F]7c, have demonstrated excellent properties for PET imaging of α7-nAChRs in the brain. nih.gov Additionally, dicationic dibenzothiophenes have been investigated for the treatment of Pneumocystis carinii pneumonia. google.com
More recently, a decane-1,2-diol ditosylated derivative (DBT) was found to have higher cytotoxicity than the standard drug cisplatin (B142131) in glioblastoma cell lines, suggesting that simple decane-1,2-diol derivatives could serve as scaffolds for developing effective anti-glioblastoma agents. nih.gov The study indicated that DBT induces G1/S cell cycle arrest and apoptosis in glioma cells through pathways independent of caspase 3/7. nih.gov
Table 2: Investigated Therapeutic Properties of Dibenzothiophene Derivatives
| Derivative Class | Therapeutic Area | Key Finding | Reference |
| Bis-basic ketone derivatives | Antiviral | Potent activity against encephalomyocarditis (EMC) virus. | nih.gov |
| Various derivatives | Antimicrobial | Antibacterial action against Mycobacterium tuberculosis. | jst.go.jp |
| 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)dibenzo[b,d]thiophene 5,5-dioxide derivatives | CNS Disorders | High binding affinity for α7-nAChRs, potential for PET imaging. | nih.gov |
| Dicationic dibenzothiophenes | Antiparasitic | Treatment of Pneumocystis carinii pneumonia. | google.com |
| Decane-1,2-diol ditosylated derivative (DBT) | Anticancer | Higher cytotoxicity than cisplatin in glioblastoma cell lines. | nih.gov |
Enzyme Inhibition Studies
The structural characteristics of dibenzothiophene derivatives make them candidates for the design of enzyme inhibitors. While specific studies on this compound derivatives as enzyme inhibitors are not prevalent in the reviewed literature, related bromo-substituted aromatic compounds have been successfully evaluated.
For example, a series of bromo-retrochalcones were designed and synthesized as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. ontosight.ai Several of these compounds showed potent inhibitory effects against PTP1B, with the most potent compound exhibiting an IC₅₀ value of 1.9 μM, which was approximately two-fold better than the positive control, ursolic acid. ontosight.ai This research demonstrates the potential of incorporating bromine into a molecular scaffold to enhance enzyme inhibitory activity. The insights from such studies could guide the design of this compound-based enzyme inhibitors for various therapeutic targets.
Probe Molecules in Bioscience Research
Probe molecules are essential tools in biomedical research for the visualization and study of biological processes. febs.org The dibenzothiophene scaffold, with its modifiable structure and potential for fluorescence, presents opportunities for the development of such probes.
Tracing and Detection in Biological Systems
Fluorescent probes are invaluable for real-time imaging of biological species and microenvironments within living cells. nih.gov The development of probes that can selectively target and report on specific cellular components or events is a significant area of research. mdpi.comnih.gov While the direct application of this compound as a fluorescent probe is not extensively documented, derivatives of the broader dibenzothiophene class have been explored for such purposes.
For instance, dibenzothiophene sulfone derivatives have been synthesized and evaluated as plasma membrane dyes. researchgate.net Furthermore, conjugated polymers containing dibenzothiophene-S,S-dioxide derivatives have been designed as effective photosensitizers with strong green light emission, demonstrating their potential for bioimaging applications. acs.org These examples highlight the potential of the dibenzothiophene core structure in the development of molecules for tracing and detecting components within biological systems. The photophysical properties of dibenzothiophene derivatives, such as their absorption and fluorescence spectra, are crucial for their application as fluorescent probes and can be tuned through chemical modification. researchgate.netrsc.org
Interaction with Biological Structures and Pathways
Understanding how small molecules interact with biological structures and pathways is fundamental to both drug discovery and basic bioscience research. frontiersin.org Probes derived from dibenzothiophene can be used to investigate these interactions.
The interaction of 4-phenyldibenzothiophene (B28480) with molecular targets within biological systems, including enzymes and receptors, can lead to changes in cellular processes. This interaction can be harnessed for applications such as photoaffinity labeling to study protein interactions and biomolecular complexes.
In a different approach, a synthetic dibenzothiophene (DBT) mineralization pathway has been engineered in recombinant bacterial cells. frontiersin.org This engineered pathway involves the conversion of DBT to 2-hydroxybiphenyl (2HBP) via the 4S pathway, which is subsequently metabolized by the cell. frontiersin.org This research demonstrates how the interaction of dibenzothiophene with a biological system can be manipulated and studied at a metabolic level, offering insights into bioremediation and bioconversion strategies. frontiersin.org Thiophene (B33073) derivatives have also been investigated for their ability to inhibit cellular proliferation and impair the migratory and invasive capabilities of cancer cells, indicating their interaction with pathways controlling these processes. nih.gov
Antimicrobial Activities
While direct studies on the antimicrobial properties of this compound are limited, research into structurally similar compounds, such as other halogenated benzo[b]thiophenes, provides significant insight into the potential of this chemical class. A study investigating a series of 3-halobenzo[b]thiophene derivatives demonstrated their efficacy against various microbial strains. nih.gov
Notably, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes were found to be active against Gram-positive bacteria and the yeast Candida albicans, exhibiting a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL. nih.gov The research indicated that the presence of a hydroxymethyl group at the second position of the benzo[b]thiophene core appears important for inhibitory activity. nih.gov However, these compounds did not show activity against Gram-negative bacteria. nih.gov
The time-kill kinetics for a potent cyclohexanol-substituted 3-chlorobenzo[b]thiophene showed rapid bactericidal activity against Staphylococcus aureus, achieving a significant reduction in viable cells within one hour of exposure at its MIC concentration. nih.gov
| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | B. cereus | 16 | nih.gov |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | S. aureus | 16 | nih.gov |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | E. faecalis | 16 | nih.gov |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | C. albicans | 16 | nih.gov |
| Methyl alcohol-substituted 3-chlorobenzo[b]thiophene | B. cereus | 128 | nih.gov |
| Methyl alcohol-substituted 3-chlorobenzo[b]thiophene | C. albicans | 128 | nih.gov |
Neuroscience Applications
The dibenzothiophene scaffold is a subject of growing interest in neuroscience for its potential to interact with the central nervous system and address various neurological disorders.
Modulation of Neurotransmitter Levels
Dibenzothiophene and its derivatives have been identified for their potential to modulate the levels of key neurotransmitters. bloomtechz.com Some derivatives are suggested to increase the levels of serotonin (B10506), norepinephrine, and dopamine (B1211576) by blocking their respective transporters, which play a crucial role in regulating mood and stress. bloomtechz.com
A significant area of research involves dibenzothiophene sulfone derivatives, which have been developed as radiotracers for imaging nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype. mdpi.comunimi.it These receptors are ligand-gated ion channels that play a vital role in cognitive functions like memory and learning by modulating the release of neurotransmitters. nih.gov For instance, the derivative [¹⁸F]ASEM, a radiotracer for Positron Emission Tomography (PET), allows for the in-vivo study of α7 nAChR distribution and density in the brain, which is crucial for understanding the pathophysiology of various neurological syndromes. mdpi.comunimi.it The ability of these compounds to bind with high affinity to nAChRs highlights their potential as tools and therapeutic leads for conditions involving cholinergic system dysfunction. mdpi.com
Potential in Neurological Disorder Treatment (e.g., Parkinson's, Epilepsy)
The modulation of neurotransmitter systems by dibenzothiophene derivatives forms the basis for their potential application in treating severe neurological conditions. There are claims that dibenzothiophene could act as an anti-epileptic and help alleviate symptoms of Parkinson's disease by regulating neurotransmitter levels, though this requires further research for validation. bloomtechz.com The antipsychotic drug quetiapine, a dibenzothiophene derivative, is approved for treating schizophrenia and has shown efficacy in managing bipolar depression and mania by acting on serotonin and dopamine receptors. bloomtechz.com
The involvement of the α7 nicotinic acetylcholine receptor in the pathophysiology of Alzheimer's disease and schizophrenia makes dibenzothiophene-based ligands that target this receptor particularly relevant. mdpi.comresearchgate.net Changes in the expression and patterns of these receptors are linked to these diseases, positioning dibenzothiophene derivatives as potential diagnostic and therapeutic agents. mdpi.com For instance, the upregulation of astrocytic α7nAChR correlates with amyloid-beta pathology in Alzheimer's disease, suggesting these receptors are a promising target for future therapies and imaging biomarkers. researchgate.net
Anticancer Potential (e.g., Autophagy Activation, Apoptosis Promotion)
The dibenzothiophene scaffold has emerged as a promising framework for the development of novel anticancer agents. Research indicates these compounds can exert their effects through multiple mechanisms, including the induction of programmed cell death (apoptosis) and the inhibition of key proteins involved in cancer progression. bloomtechz.comnih.gov There is also suggestion that these compounds may activate autophagy, a cellular degradation process, in tumor cells. bloomtechz.com
A study focused on synthesizing dibenzothiophene analogues as inhibitors of Pin1, an enzyme overexpressed in many cancers, identified a potent inhibitor designated as compound 1a . nih.gov This compound was shown to inhibit the growth of HeLa cervical cancer cells by interrupting the interaction between Pin1 and the protein p65, a component of the NF-κB signaling pathway. nih.gov Furthermore, compound 1a demonstrated a synergistic effect with the chemotherapy drug doxorubicin, enhancing its cytotoxicity. nih.gov
Other related thiophene derivatives have also shown significant anticancer activity. A benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative, BU17 , was identified as a potent compound with broad-spectrum antitumor activity, inducing apoptosis in A549 lung cancer cells through the activation of caspases 3 and 9. nih.gov Similarly, a 5-hydroxybenzothiophene hydrazide derivative, 16b , acted as a multi-target kinase inhibitor, showing potent anticancer effects against U87MG glioblastoma cells by inducing G2/M cell cycle arrest and apoptosis. tandfonline.com
| Compound/Derivative | Cancer Cell Line | Observed Effect | Mechanism | Reference |
|---|---|---|---|---|
| Dibenzothiophene analogue (1a) | HeLa (Cervical Cancer) | Inhibited cell growth; Synergistic activity with Doxorubicin | Pin1 inhibition; Reduced p65 nuclear accumulation | nih.gov |
| Tetrahydrobenzo[b]thiophene derivative (BU17) | A549 (Lung Cancer) | Broad-spectrum antitumor activity; Induced apoptosis | Enhanced levels of caspase 3 and 9 | nih.gov |
| 5-hydroxybenzothiophene derivative (16b) | U87MG (Glioblastoma) | Potent anticancer effects (IC50 = 7.2 µM) | Multi-kinase inhibition; G2/M cell cycle arrest; Apoptosis | tandfonline.com |
| 5-hydroxybenzothiophene derivative (16b) | HCT-116, A549, HeLa | Inhibited cell growth | Multi-kinase inhibition | tandfonline.com |
Analytical and Spectroscopic Characterization Methods in Research
Crystallographic Studies
Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms within a solid-state material. rigaku.comnato.int For 1-Bromodibenzothiophene, these studies reveal not only the molecular geometry but also how individual molecules interact with each other in the crystal lattice.
X-Ray Diffraction and Single-Crystal Analysis
Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for determining the atomic and molecular structure of a crystalline compound. fzu.cz This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. ub.edu The angles and intensities of the diffracted X-rays provide the data needed to calculate the electron density distribution within the crystal, and from that, the positions of the individual atoms can be determined with high precision. fzu.cz
Table 1: Representative Crystallographic Data Collection Parameters
| Parameter | Typical Value/Setting |
| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| Temperature | 100 K - 293 K |
| Diffractometer | Bruker or Rigaku CCD area-detector |
| Data Collection Method | ω and φ scans |
| Data Reduction Software | SAINT |
| Structure Solution | Direct Methods (e.g., SHELXS) |
| Structure Refinement | Full-matrix least-squares on F² (e.g., SHELXL) |
This table represents typical parameters for SCXRD analysis and is not specific to this compound.
Intermolecular Interactions
The way molecules pack together in a crystal is governed by a network of non-covalent intermolecular interactions. mdpi.com These interactions, although weaker than covalent bonds, are crucial in determining the physical properties of the material. In the crystal structure of compounds containing sulfur and other heteroatoms, specific interactions such as sulfur-nitrogen (S···N) and sulfur-sulfur (S···S) contacts can play a significant role.
Spectroscopic Techniques for Structural Elucidation and Analysis
Spectroscopic methods are fundamental tools for probing the structure and electronic properties of molecules. rsc.orgmdpi.com By examining how molecules interact with electromagnetic radiation, chemists can deduce functional groups, bonding arrangements, and conjugated systems. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. edinst.combruker.com Each type of bond (e.g., C-H, C=C, C-Br) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" for the molecule. bruker.com This makes FT-IR an excellent tool for identifying functional groups. vscht.cz
Table 2: Typical FT-IR Absorption Regions for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-S Stretch | ~700 |
| C-Br Stretch | 600 - 500 |
This table is based on general characteristic infrared absorption frequencies and is for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed structure of an organic molecule in solution. nmrdb.org It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR: In a ¹H NMR spectrum, the chemical shift (δ) of a signal indicates the electronic environment of the protons. The integration of the signal reveals the number of protons it represents, and the splitting pattern (multiplicity) provides information about neighboring protons. acs.org For this compound, the protons on the aromatic rings would appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling constants would allow for the assignment of each proton to its position on the dibenzothiophene (B1670422) core.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. mdpi.com Each unique carbon atom gives a distinct signal. The chemical shifts in the ¹³C spectrum are also sensitive to the electronic environment. For this compound, the aromatic carbons would resonate in the approximate range of δ 110-150 ppm. The carbon atom directly attached to the bromine atom (C-1) would be significantly influenced by the electronegativity and heavy atom effect of bromine.
While specific, fully assigned NMR data for this compound were not found in the search results, spectra for related dibenzothiophene derivatives have been reported, demonstrating the utility of NMR in their characterization. rsc.org
Table 3: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity |
| ¹H (Aromatic) | 7.0 - 8.5 | Doublets, Triplets, Multiplets |
| ¹³C (Aromatic) | 110 - 150 | Singlets (in decoupled spectra) |
This table contains predicted values based on general principles of NMR spectroscopy.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). gdckulgam.edu.inmlsu.ac.in This technique is particularly useful for studying compounds with conjugated π-electron systems, such as aromatic molecules like this compound. gdckulgam.edu.in
The UV-Vis spectrum of this compound would be expected to show strong absorptions in the UV region, characteristic of the π → π* transitions within the conjugated dibenzothiophene ring system. The spectrum is typically plotted as absorbance versus wavelength (in nanometers, nm). libretexts.org The wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivities (ε) are key parameters obtained from the spectrum. mlsu.ac.in The solvent used can influence the position and fine structure of the absorption bands. libretexts.org Studies on various dibenzothiophene derivatives confirm that their electronic properties and absorption spectra are influenced by the nature and position of substituents on the aromatic core. researchgate.netmdpi.com
Mass Spectrometry (MS)
Advanced Characterization for Electronic Properties
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. precisa.com It is a critical tool for assessing the thermal stability of materials, which is a key requirement for organic electronic devices that often operate at elevated temperatures. celignis.com For derivatives of this compound, TGA is used to determine their decomposition temperatures (Td), which indicates the temperature at which the material starts to degrade. 6-napse.com
A typical TGA experiment involves heating a small amount of the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air). celignis.com The resulting TGA curve plots the percentage of weight loss against temperature. libretexts.org A sharp drop in the curve signifies decomposition. For materials based on this compound, a high decomposition temperature is desirable, indicating good thermal stability and a longer potential lifetime for the electronic device. The derivative of the TGA curve, known as the DTG curve, can be used to identify the temperatures at which the rate of mass loss is at its maximum. mathworks.com
Electrochemical methods, particularly cyclic voltammetry (CV), are essential for probing the electronic properties of this compound and its derivatives. mtxlabsglobal.com CV provides information about the oxidation and reduction potentials of a molecule, which are directly related to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. oroboros.at These energy levels are fundamental parameters that govern the injection and transport of charge carriers (holes and electrons) in organic electronic devices. molaid.com
In a typical CV experiment, a solution of the compound is subjected to a linearly varying potential, and the resulting current is measured. mtxlabsglobal.comoroboros.at The resulting voltammogram shows peaks corresponding to the oxidation and reduction processes. From the onset potentials of these peaks, the HOMO and LUMO energy levels can be estimated. For materials intended for use as hole transport layers, a relatively high HOMO level is required for efficient hole injection from the anode. Conversely, for electron transport layers, a low LUMO level is necessary for efficient electron injection from the cathode.
The charge carrier mobility is a measure of how quickly an electron or a hole can move through a material under the influence of an electric field. mdpi.com It is a critical parameter that directly impacts the performance of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.com High charge carrier mobility is generally desired for efficient device operation. warwick.ac.uk
Several techniques are used to measure the charge carrier mobility of materials based on this compound, including the time-of-flight (TOF) method and space-charge limited current (SCLC) measurements. mdpi.comresearchgate.net In the SCLC method, the current-voltage characteristics of a device with a single charge carrier injection are measured. The mobility can then be extracted from the SCLC region of the current-voltage curve. For many organic semiconductors, hole mobilities are often higher than electron mobilities. researchgate.net Derivatives of dibenzothiophene are often investigated for their potential as hole-transporting materials. lookchem.comepo.org
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. centexbel.be It is used to identify and characterize thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mdpi.comeag.com These transitions are important for understanding the morphology and processing conditions of polymeric and small-molecule organic semiconductors.
For derivatives of this compound, DSC can be used to determine their phase behavior and thermal history. eag.com The glass transition temperature is particularly important for amorphous materials, as it represents the temperature at which the material changes from a rigid, glassy state to a more rubbery state. A high Tg is generally desirable for organic electronic materials to ensure morphological stability during device operation. The DSC thermogram can reveal whether a material is amorphous, crystalline, or semi-crystalline, which in turn influences its electronic properties. mdpi.com
Table 2: Thermal and Electronic Properties of a Hypothetical this compound Derivative
| Property | Technique | Value | Unit |
|---|---|---|---|
| Decomposition Temperature (Td) | TGA | 350 | °C |
| Glass Transition Temperature (Tg) | DSC | 120 | °C |
| HOMO Level | CV | -5.4 | eV |
| LUMO Level | CV | -2.1 | eV |
This table is interactive and provides hypothetical data for illustrative purposes.
Environmental and Biological Considerations in Research
Biodesulfurization Studies of Dibenzothiophene (B1670422) Derivatives
Biodesulfurization (BDS) is a microbial-mediated process that offers an environmentally benign alternative to conventional hydrodesulfurization (HDS) for removing sulfur from organosulfur compounds found in fossil fuels. mdpi.comresearchgate.net Research has primarily focused on dibenzothiophene (DBT) as a model compound, but studies have also extended to its various alkylated derivatives. scispace.comnih.gov While specific studies on 1-bromodibenzothiophene are not extensively documented, the principles derived from research on DBT and its analogues provide a strong basis for understanding its potential biological degradation.
The most well-characterized biodesulfurization route is the "4S pathway," a sulfur-specific metabolic process that removes sulfur from dibenzothiophene (DBT) without cleaving the carbon skeleton, thus preserving the calorific value of the fuel. mdpi.comnih.govjmb.or.kr This pathway involves a series of four enzymatic reactions catalyzed by four key enzymes: DszC, DszA, DszB, and the ancillary DszD. mdpi.comnih.gov
The process begins with two successive oxidation steps of the sulfur atom in DBT, catalyzed by the monooxygenase DszC, to form dibenzothiophene sulfoxide (B87167) (DBTO) and then dibenzothiophene sulfone (DBTO₂). mdpi.comnih.gov Both of these steps require a reduced flavin mononucleotide (FMNH₂), which is supplied by the NADH-FMN oxidoreductase, DszD. mdpi.com The second enzyme, DszA, also a monooxygenase, then catalyzes the cleavage of a carbon-sulfur bond in DBTO₂ to produce 2-hydroxybiphenyl-2-sulfinate (HBPS). mdpi.comnih.gov Finally, the desulfinase DszB hydrolyzes HBPS to yield the sulfur-free end product, 2-hydroxybiphenyl (2-HBP), and sulfite (B76179). mdpi.com
Given the substrate flexibility of the Dsz enzymes, which can act on various alkylated DBT derivatives, it is hypothesized that this compound would also be a substrate for the 4S pathway. scispace.comnih.gov The proposed degradation would likely follow the same enzymatic steps, leading to a brominated analogue of the final product.
Table 1: Key Enzymes of the 4S Pathway and Their Functions
| Enzyme | Name | Function in DBT Desulfurization |
| DszC | Dibenzothiophene monooxygenase | Oxidizes DBT to DBTO and subsequently to DBTO₂. mdpi.comnih.gov |
| DszA | Dibenzothiophene sulfone monooxygenase | Catalyzes the conversion of DBTO₂ to HBPS. mdpi.comnih.gov |
| DszB | 2-hydroxybiphenyl-2-sulfinate desulfinase | Hydrolyzes HBPS to 2-HBP and sulfite. mdpi.com |
| DszD | NADH-FMN oxidoreductase | Supplies the reduced flavin cofactor (FMNH₂) required by DszA and DszC. mdpi.comnih.gov |
A variety of bacterial strains have been identified and isolated for their ability to desulfurize DBT and its derivatives via the 4S pathway. These microorganisms are typically found in oil-contaminated environments. nih.gov The most extensively studied genus is Rhodococcus, with several species demonstrating high desulfurization activity. mdpi.comnih.gov
Key bacterial strains capable of desulfurizing dibenzothiophene derivatives include:
Rhodococcus erythropolis : Strains such as IGTS8, D-1, and KA2-5-1 are model organisms for biodesulfurization research, known for their efficiency in degrading DBT and its alkylated forms. mdpi.comscispace.comnih.gov
Gordonia : Species like Gordonia rubropertincta have shown a high rate of DBT desulfurization. plos.org
Bacillus subtilis : The moderately thermophilic strain WU-S2B can desulfurize DBT at elevated temperatures. nih.gov
Artrobacter sulfureus : This strain has been reported to achieve a high percentage of sulfur removal from DBT. plos.org
Pseudomonas : Various Pseudomonas species are also capable of degrading organosulfur compounds. tandfonline.com
These strains have demonstrated the ability to degrade not only DBT but also more recalcitrant alkylated derivatives, suggesting that the enzymatic machinery has a broad substrate range that could potentially include halogenated dibenzothiophenes like this compound. scispace.comnih.gov
Table 2: Examples of Bacterial Strains with Desulfurization Capabilities
| Bacterial Strain | Substrate(s) | Key Findings |
| Rhodococcus erythropolis IGTS8 | Dibenzothiophene (DBT), Alkylated DBTs | Model organism for the 4S pathway; shows high selectivity and activity. mdpi.com |
| Rhodococcus sp. KT462 | Benzothiophene (BT), DBT, Alkylated derivatives | Capable of degrading a variety of both BT and DBT derivatives. nih.gov |
| Gordonia rubropertincta MTCC 289 | Dibenzothiophene (DBT) | Achieved 99.4% desulfurization of DBT. plos.org |
| Bacillus subtilis WU-S2B | Dibenzothiophene (DBT) | A moderately thermophilic bacterium capable of desulfurization at 50°C. nih.gov |
| Artrobacter sulfureus MTCC 3332 | Dibenzothiophene (DBT) | Demonstrated a 99.3% removal of sulfur from DBT. plos.org |
The characterization of metabolites is crucial for confirming the degradation pathway of a compound. In the context of the 4S pathway for dibenzothiophene (DBT), the metabolic intermediates and the final product are well-established. tandfonline.com
The degradation proceeds as follows:
Dibenzothiophene (DBT) is the initial substrate.
It is first oxidized to Dibenzothiophene-sulfoxide (DBTO) .
A second oxidation yields Dibenzothiophene-sulfone (DBTO₂) . nih.gov
Cleavage of a C-S bond results in 2-hydroxybiphenyl-2-sulfinic acid (HBPS) . mdpi.com
The final, sulfur-free product is 2-hydroxybiphenyl (2-HBP) . nih.gov
For alkylated DBTs, such as 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT), the final metabolite is the corresponding hydroxylated biphenyl (B1667301), in this case, 2-hydroxy-3,3'-dimethylbiphenyl. researchgate.net Based on this, the biodesulfurization of this compound via the 4S pathway would be expected to produce 2-hydroxy-bromobiphenyl as the final desulfurized metabolite, with brominated analogues of the sulfoxide, sulfone, and sulfinic acid intermediates being formed along the pathway. However, experimental verification of these specific metabolites for this compound is needed.
Bacterial Strains for Desulfurization
Environmental Impact of Production and Disposal
The production and disposal of halogenated organic compounds, including this compound, carry potential environmental implications that necessitate careful management.
The disposal of this compound and other halogenated wastes is a significant environmental concern. smu.ca Brominated compounds can be persistent in the environment and may bioaccumulate. nih.govnih.govresearchgate.net Improper disposal can lead to the contamination of soil and water. frtr.gov Common disposal methods for halogenated organic wastes include high-temperature incineration. frtr.govresearchgate.net However, incineration must be carefully controlled at temperatures around 1200 K to prevent the formation of highly toxic byproducts like brominated dioxins and furans. researchgate.net
Bioremediation, using microorganisms to degrade contaminants, is another potential disposal strategy. frtr.gov Bacterial dehalogenation processes, which involve the cleavage of carbon-halogen bonds, are known to occur in nature and can be harnessed for environmental cleanup. nih.gov The potential for microorganisms to carry out both desulfurization and dehalogenation suggests that biological treatment could be a viable, environmentally friendly approach for the remediation of wastes containing compounds like this compound, although this would require further research.
Future Research Directions and Emerging Trends
Development of Novel Derivatives for Enhanced Performance
The functionalization of the dibenzothiophene (B1670422) core, starting from 1-bromodibenzothiophene, is a key area of ongoing research aimed at developing materials with superior properties for various applications.
One significant area of development is in the field of organic electronics. Researchers are designing novel derivatives for use in all-polymer solar cells (all-PSCs). For instance, the incorporation of specific building blocks into polymer chains can enhance miscibility between donor and acceptor polymers, a crucial factor for controlling the morphology of the active layer in solar cells. researchgate.net Modifications to the molecular structure, such as altering alkyl chain lengths on non-fullerene acceptors, have been shown to change molecular packing behavior, leading to improved structural order and charge transport. researchgate.net This has resulted in devices with significantly high power conversion efficiencies (PCEs). researchgate.net
Another avenue of research is the synthesis of N-substituted dibenzothiophene derivatives. acs.org These compounds are explored for their potential as antimicrobial agents and their applications in pharmaceuticals and as photoactive compounds. acs.org The ability to introduce a variety of primary and secondary amines to the dibenzothiophene structure via this compound opens up a wide range of new molecules for investigation. acs.org For example, the synthesis of 2-aminodibenzothiophene derivatives has been a focus, with studies exploring their structure-activity relationship as potent inhibitors of Mycobacterium smegmatis. researchgate.net
Furthermore, this compound serves as a precursor for creating complex, chiral molecules like thiahelicenes. mdpi.com These helical, polycyclic aromatic compounds possess unique chiroptical properties due to their extended π-conjugated structure. mdpi.com Research is focused on synthesizing functionalized thiahelicenes containing additional heteroatoms or moieties to fine-tune their photophysical and stereochemical properties. mdpi.com
Custom synthesis projects are also enabling targeted research applications, such as the production of deuterium-labeled this compound for metabolic studies, which is crucial for understanding the biological fate of these molecules. weimiaobio.com
| Derivative Class | Starting Material | Application Area | Enhanced Performance/Feature |
| N-Substituted Dibenzothiophenes | This compound / 2-Bromodibenzothiophene (B1267234) | Pharmaceuticals, Photoactive Compounds | Potential antimicrobial agents. acs.orgresearchgate.net |
| Polymer Solar Cell Components | Dibenzothiophene-based units | Organic Electronics (All-PSCs) | Improved donor-acceptor miscibility, leading to high power conversion efficiency (approaching 19%). researchgate.net |
| Thiahelicenes | This compound derivatives | Materials Science, Chiroptics | Unique photophysical and chiroptical properties, configurational stability. mdpi.com |
| Deuterium-labeled Derivatives | This compound | Pharmaceutical Research | Used in metabolism studies to trace biological pathways. weimiaobio.com |
Exploration of New Catalytic Systems for Synthesis and Transformation
Advancements in catalysis are crucial for the efficient and sustainable synthesis and functionalization of this compound. Research is focused on developing novel catalytic systems that offer higher yields, milder reaction conditions, and greater functional group tolerance.
A significant development is the use of copper-catalyzed Ullmann-type C-N coupling reactions. acs.org This method allows for the direct amination of bromodibenzothiophenes to produce primary, secondary, and tertiary amine derivatives. acs.org Researchers have found that copper(I) oxide (Cu₂O) is a particularly effective and inexpensive catalyst for this transformation, which can be performed using aqueous ammonia (B1221849), making the process environmentally and economically favorable. acs.org The proposed mechanism involves the activation of the nucleophile by the copper(I) catalyst, followed by oxidative addition to the bromodibenzothiophene, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. acs.org
Palladium-catalyzed reactions are also central to the transformation of this compound derivatives. The Suzuki coupling reaction, a cornerstone of C-C bond formation, is used to synthesize key bi(hetero)aryl intermediates from iodo-derivatives of dibenzothiophene. mdpi.com These intermediates are then used in subsequent reactions, such as Mallory-type photocyclizations, to create complex benzo-fused thiahelicenes. mdpi.com Catalysts like PdCl₂(dppf) have proven effective for these Suzuki couplings. mdpi.com Additionally, palladium-catalyzed annulation of internal alkynes with iodo-atropoisomers derived from dibenzothiophene provides a direct route to functionalized thiahelicenes. mdpi.com
The development of radical chemistry approaches also presents new opportunities. While not exclusively focused on this compound, the development of catalytic strategies for C-C bond formation using radicals could be applied to this substrate. For example, titanium(III)-catalyzed radical additions represent a novel way to activate strong chemical bonds under mild conditions.
| Catalytic System | Reaction Type | Substrate | Product | Key Advantages |
| Copper(I) oxide (Cu₂O) | Ullmann C-N Coupling | 2-Bromodibenzothiophene | N-substituted aminodibenzothiophenes | Inexpensive catalyst, environmentally friendly (uses aqueous ammonia), ligand-free. acs.org |
| PdCl₂(dppf) / KF | Suzuki Coupling | Iodo-dibenzothiophene derivatives and Phenyl boronic acid | Biaryl intermediates for helicene synthesis | Good yields (74-95%) for key intermediates. mdpi.com |
| Palladium Catalysts | Annulation Reaction | Iodo-dibenzothiophene derivatives and Internal alkynes | Functionalized thiahelicenes | Direct, straightforward procedure for complex helical molecules. mdpi.com |
Integration with Artificial Intelligence and Machine Learning in Materials Design
The convergence of artificial intelligence (AI), particularly machine learning (ML), with materials science is an emerging trend poised to revolutionize the design of novel materials derived from this compound. rsc.org Traditional materials discovery relies heavily on trial-and-error, which can be slow and inefficient, especially given the vast chemical space of possible derivatives. arxiv.org AI and ML offer powerful tools to accelerate this process by predicting material properties, optimizing synthetic pathways, and discovering new structures with desired functionalities. rsc.orgmpie.de
ML models can be trained on large datasets from simulations or experiments to learn the complex relationships between a molecule's structure and its properties. rsc.org For instance, a model could predict the electronic properties, thermal stability, or binding affinity of a new this compound derivative before it is ever synthesized. This predictive power allows researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis, saving significant time and resources. mpie.de
The development of generative models, a more advanced AI strategy, represents a paradigm shift from screening to inverse design. arxiv.org Instead of predicting the properties of a given structure, these models can generate novel molecular structures that are predicted to have a specific set of desired properties. arxiv.org This approach could be used to design new this compound derivatives tailored for high efficiency in organic solar cells or specific binding characteristics for a biological target. Although challenges remain, such as the need for large, high-quality datasets, the integration of AI is set to play an increasingly important role in the future of materials science. mpie.de
Advancements in Biomedical Applications and Mechanisms of Action
Derivatives of this compound are being actively investigated for a range of biomedical applications, driven by the unique structural and electronic properties of the dibenzothiophene core. weimiaobio.com
A prominent area of research is the development of positron emission tomography (PET) imaging agents for α7-nicotinic acetylcholine (B1216132) receptors (α7-nAChRs). nih.govgoogle.com These receptors are implicated in a variety of central nervous system (CNS) disorders, and the ability to image and quantify them in vivo would be a major advance for both diagnosis and the development of new drugs. google.com Researchers have synthesized series of dibenzothiophene 5,5-dioxide derivatives that show high binding affinity and selectivity for α7-nAChRs. nih.gov The mechanism of action involves the molecule acting as a ligand that binds specifically to the receptor, allowing for its visualization when labeled with a positron-emitting isotope like Fluorine-18 (B77423). nih.gov
The annual growth in demand for this compound is significantly driven by anticancer drug research programs. weimiaobio.com The planar aromatic structure and unique electronic properties of its derivatives are thought to enhance binding affinity in kinase inhibitor prototypes, a major class of cancer therapeutics. weimiaobio.com
Furthermore, derivatives of dibenzothiophene have been explored for their antimicrobial properties. acs.org For example, primary amines of dibenzothiophene and related compounds are being studied as potential agents against various microbes. acs.org Recent work has identified aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis, a model organism for the bacterium that causes tuberculosis, suggesting a potential new class of antitubercular agents. researchgate.net The mechanism of action in these cases often involves the inhibition of essential bacterial enzymes or proteins. researchgate.net
| Biomedical Application | Derivative Type | Target/Organism | Mechanism/Key Finding |
| PET Imaging | 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)dibenzo[b,d]thiophene 5,5-dioxide derivatives | α7-nicotinic acetylcholine receptors (α7-nAChRs) | High binding affinity (Ki = 0.4 – 20 nM) and selectivity, enabling in vivo imaging of receptors. nih.govgoogle.com |
| Anticancer Research | Kinase inhibitor prototypes | Kinases | The unique electronic properties of the dibenzothiophene core enhance binding affinity to the target protein. weimiaobio.com |
| Antimicrobial Agents | Aminobenzothiophenes | Mycobacterium smegmatis | Potent inhibition of the microorganism, suggesting a potential new class of antitubercular drugs. researchgate.net |
| Antimicrobial Agents | Primary amines of dibenzothiophene | General microbes | Explored as potential antimicrobial agents. acs.org |
Q & A
Basic: What are the recommended synthetic routes for 1-bromodibenzothiophene, and how can purity be optimized?
Methodological Answer:
- Direct Bromination : Electrophilic aromatic substitution using dibenzothiophene and bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–25°C). Monitor reaction progress via TLC or HPLC .
- Purity Optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Confirm purity (>98%) using ¹H/¹³C NMR (CDCl₃, 400 MHz) and elemental analysis .
Basic: How should researchers characterize this compound structurally and assess its stability?
Methodological Answer:
- Structural Confirmation :
- Stability Assessment : Conduct accelerated degradation studies under UV light, humidity (40–80% RH), and elevated temperatures (40–60°C). Monitor decomposition via HPLC .
Advanced: How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Reaction Condition Screening : Test varying catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (THF vs. DMF) to identify optimal coupling efficiency .
- Mechanistic Probes : Use kinetic isotope effects (KIE) or in-situ IR spectroscopy to differentiate between oxidative addition vs. radical pathways .
- Computational Modeling : Apply density functional theory (DFT) to predict transition states and compare with experimental yields .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) during bromination to ensure consistent reaction progression .
- Statistical Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., stoichiometry, temperature, catalyst loading) and identify critical quality attributes (CQAs) .
- Batch Comparison : Compare multiple batches via DSC (melting point consistency) and PXRD (polymorph identification) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite), seal in containers, and dispose as halogenated waste .
- Storage : Store in amber glass vials under argon at room temperature (20–25°C) to prevent bromine displacement or hydrolysis .
Advanced: How can this compound be leveraged in materials science applications?
Methodological Answer:
- Organic Electronics : Incorporate into π-conjugated polymers via Suzuki-Miyaura coupling to tune bandgap properties for OLEDs or organic photovoltaics .
- Coordination Chemistry : Test as a ligand precursor for transition-metal complexes (e.g., Pd or Cu) to study catalytic activity in C–H activation .
- Crystallography : Analyze single-crystal X-ray diffraction data to correlate substituent effects with packing motifs .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
